N-(5-cyano-2-methylphenyl)acetamide
Overview
Description
N-(5-cyano-2-methylphenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-2-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-cyano-2-methylaniline with acetic anhydride. The reaction typically proceeds under mild conditions, with the amine group of the aniline reacting with the acetic anhydride to form the acetamide derivative.
Another method involves the direct treatment of 5-cyano-2-methylaniline with methyl cyanoacetate without solvent at room temperature. This method is advantageous due to its simplicity and the absence of solvent, making it more environmentally friendly .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The active hydrogen on the acetamide group allows for condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation Reactions: Reagents such as aldehydes and ketones are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
N-(5-cyano-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is used as a precursor for the synthesis of various biologically active molecules, including potential pharmaceuticals.
Materials Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Biological Research: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-cyano-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamide group can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4-methylphenyl)acetamide
- N-(3-cyano-2-methylphenyl)acetamide
- N-(4-cyano-2-methylphenyl)acetamide
Uniqueness
N-(5-cyano-2-methylphenyl)acetamide is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(5-cyano-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9(6-11)5-10(7)12-8(2)13/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWARPZCNCWESBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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